molecular formula C12H7N3O4S B2369424 N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide CAS No. 300568-05-2

N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide

Cat. No.: B2369424
CAS No.: 300568-05-2
M. Wt: 289.27
InChI Key: YYAYRDHIHZRYSE-UHFFFAOYSA-N
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Description

N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Scientific Research Applications

N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, it is being explored for its potential use as a therapeutic agent. Additionally, it has applications in the industry as a precursor for the synthesis of various functional materials .

Preparation Methods

The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with furan-2-carboxylic acid in the presence of a nitro group. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis process efficiently .

Chemical Reactions Analysis

N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide can be compared with other benzothiazole derivatives, such as N-(1,3-benzothiazol-2-yl)furan-2-carboxamide and N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide. These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications. The presence of the nitro group in this compound makes it unique and may contribute to its specific properties and effects .

Properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O4S/c16-11(9-2-1-5-19-9)14-12-13-8-4-3-7(15(17)18)6-10(8)20-12/h1-6H,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAYRDHIHZRYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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